molecular formula C11H15ClO7 B8585114 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride

2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride

Cat. No.: B8585114
M. Wt: 294.68 g/mol
InChI Key: JWDUFIUUDGFMTM-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride: is a chemical compound with the molecular formula C11H15ClO7 . It is a derivative of xylose, a sugar commonly found in plants. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride typically involves the acetylation of xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of xylopyranosyl triacetate. The next step involves the chlorination of the protected xylose using thionyl chloride or phosphorus pentachloride to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, resulting in the formation of xylose derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed:

    Substitution Reactions: Various substituted xylopyranosyl derivatives.

    Hydrolysis: Xylose and its derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism and function of carbohydrates in living organisms. It serves as a model compound for understanding the biochemical pathways involving xylose and its derivatives.

Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the design of drugs targeting carbohydrate-related pathways. It is also used in the synthesis of glycosylated compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain polymers and resins.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride involves its interaction with various molecular targets, primarily through its reactive chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with enzymes involved in carbohydrate metabolism, influencing their activity and function.

Comparison with Similar Compounds

  • Xylopyranosyl chloride, triacetate, beta-D-
  • Xylopyranosyl bromide, triacetate, alpha-D-
  • Xylopyranosyl fluoride, triacetate, alpha-D-

Comparison: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is unique due to its specific stereochemistry and reactivity. Compared to its beta-D- counterpart, the alpha-D- form has different spatial arrangement of atoms, leading to distinct chemical properties and reactivity. The chloride derivative is more reactive than the bromide and fluoride derivatives, making it more suitable for certain synthetic applications.

Properties

Molecular Formula

C11H15ClO7

Molecular Weight

294.68 g/mol

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-chlorooxan-3-yl] acetate

InChI

InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1

InChI Key

JWDUFIUUDGFMTM-YTWAJWBKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

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